1-(azepan-1-yl)-2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
CAS No.: 2640959-57-3
Cat. No.: VC11818118
Molecular Formula: C18H30N6O
Molecular Weight: 346.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640959-57-3 |
|---|---|
| Molecular Formula | C18H30N6O |
| Molecular Weight | 346.5 g/mol |
| IUPAC Name | 1-(azepan-1-yl)-2-[4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl]ethanone |
| Standard InChI | InChI=1S/C18H30N6O/c1-21(2)16-13-17(20-15-19-16)23-11-9-22(10-12-23)14-18(25)24-7-5-3-4-6-8-24/h13,15H,3-12,14H2,1-2H3 |
| Standard InChI Key | GKHPZSNHIRYYMT-UHFFFAOYSA-N |
| SMILES | CN(C)C1=NC=NC(=C1)N2CCN(CC2)CC(=O)N3CCCCCC3 |
| Canonical SMILES | CN(C)C1=NC=NC(=C1)N2CCN(CC2)CC(=O)N3CCCCCC3 |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound’s structure integrates three distinct moieties:
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Azepane ring: A seven-membered saturated nitrogen-containing ring contributing to conformational flexibility and potential membrane permeability.
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Piperazine linker: A six-membered diamine ring that facilitates spatial orientation of functional groups and may participate in hydrogen bonding.
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6-(Dimethylamino)pyrimidine: A planar aromatic system with electron-donating dimethylamino groups capable of π-π stacking and hydrogen bond acceptance.
The ethanone bridge between azepane and piperazine creates a semi-rigid structure, balancing lipophilicity and solubility.
Physicochemical Properties
Table 1 summarizes key physicochemical parameters derived from experimental and computational data:
| Property | Value | Method/Source |
|---|---|---|
| Molecular formula | C₁₈H₃₀N₆O | VulcanChem |
| Molecular weight | 346.5 g/mol | VulcanChem |
| LogP (predicted) | 2.3 ± 0.2 | ChemAxon |
| Water solubility | 0.12 mg/mL (25°C) | ALOGPS |
| Hydrogen bond donors | 1 | PubChem |
| Hydrogen bond acceptors | 7 | PubChem |
The moderate LogP value suggests balanced lipophilicity, potentially enabling blood-brain barrier penetration while retaining aqueous solubility for systemic distribution.
Synthetic Methodology
Multi-Step Synthesis Pathway
The synthesis of 1-(azepan-1-yl)-2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one follows a convergent strategy involving three primary stages:
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Pyrimidine Core Functionalization
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6-Chloropyrimidin-4-amine undergoes nucleophilic substitution with dimethylamine under microwave irradiation (120°C, 30 min) to yield 6-(dimethylamino)pyrimidin-4-amine.
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Subsequent palladium-catalyzed coupling introduces the piperazine moiety via Buchwald-Hartwig amination.
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Azepane-Ethanone Intermediate Preparation
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Azepane reacts with chloroacetyl chloride in dichloromethane at 0°C to form 1-(azepan-1-yl)-2-chloroethan-1-one.
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Nucleophilic displacement with piperazine derivatives occurs in acetonitrile at reflux.
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Final Coupling and Purification
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The two intermediates undergo SN2 reaction in DMF with K₂CO₃ as base, achieving 68% yield after column chromatography.
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Purity (>95%) is confirmed via reverse-phase HPLC and ¹H-NMR spectroscopy.
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Optimization Challenges
Key challenges include:
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Regioselectivity control during pyrimidine functionalization to prevent 2- and 4-position isomerization.
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Steric hindrance during azepane-piperazine coupling, mitigated by using bulky leaving groups.
| Compound | Target | IC₅₀ (nM) | Selectivity Index |
|---|---|---|---|
| VC11818118 (This compound) | CDK4 (predicted) | 110* | 3.2* |
| Palbociclib | CDK4/6 | 11 | 0.8 |
| Vorinostat | HDAC1 | 86 | 2.1 |
*Computational predictions from molecular dynamics simulations.
Computational Modeling Insights
Molecular Dynamics Simulations
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Flexibility analysis: The azepane ring exhibits torsional rotation (ϕ = 60°–120°) enabling adaptation to binding pockets.
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Solvation effects: MM-PBSA calculations indicate favorable binding in hydrophobic environments (ΔG_solvation = -15.3 kcal/mol).
ADMET Predictions
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CYP3A4 inhibition probability: 0.72 (high risk of drug-drug interactions).
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hERG liability: pIC₅₀ = 4.1 (low cardiac toxicity risk).
Research Applications and Limitations
Current Applications
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Lead compound optimization: Fragment-based drug design utilizing the pyrimidine core.
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Chemical biology probes: Photoaffinity labeling derivatives for target identification.
Technical Limitations
Future Directions
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Crystallographic studies: Co-crystallization with CDK2/cyclin E complex to validate binding pose.
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In vivo pharmacokinetics: Radiolabeled tracer development for biodistribution analysis.
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Selectivity engineering: Introduction of sulfonamide groups to reduce CYP inhibition.
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